A Technical Guide to the Properties and Applications of 5,6-Dimethoxyisobenzofuran-1,3-dione
A Technical Guide to the Properties and Applications of 5,6-Dimethoxyisobenzofuran-1,3-dione
Abstract
This technical guide provides a comprehensive analysis of 5,6-Dimethoxyisobenzofuran-1,3-dione (CAS No. 4821-94-7), a pivotal chemical intermediate in organic and medicinal chemistry. Also known as meta-hemipinic anhydride, this compound is a derivative of phthalic anhydride and serves as a fundamental building block for a variety of more complex heterocyclic systems. This document consolidates essential data on its physicochemical properties, safety profile, detailed synthesis protocols, and core chemical reactivity. Furthermore, it explores its applications as a versatile scaffold in the synthesis of pharmacologically relevant molecules, offering valuable insights for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction and Chemical Identity
5,6-Dimethoxyisobenzofuran-1,3-dione is a substituted cyclic dicarboxylic anhydride. Its structure consists of a benzene ring fused to a furan-1,3-dione ring, with two methoxy groups (-OCH₃) positioned at the 5th and 6th carbons of the aromatic system. This substitution pattern and the inherent reactivity of the anhydride functional group make it a highly valuable and versatile precursor in organic synthesis. It is the direct dehydration product of 4,5-dimethoxyphthalic acid (m-hemipinic acid)[][2]. The presence of the electron-donating methoxy groups influences the electronic properties of the aromatic ring, which can affect the reactivity of the anhydride and subsequent synthetic transformations. Its utility primarily lies in its ability to introduce a functionalized aromatic core into larger molecules, a common strategy in the design of novel therapeutic agents and functional materials.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 4821-94-7 | [3][4][5] |
| IUPAC Name | 5,6-dimethoxyisobenzofuran-1,3-dione | [3][5] |
| Synonyms | m-Hemipic anhydride, 4,5-Dimethoxyphthalic anhydride | [] |
| Molecular Formula | C₁₀H₈O₅ | [3][4] |
| Molecular Weight | 208.17 g/mol | [3][6] |
| InChI Key | IMSDRBDUANUSRL-UHFFFAOYSA-N |[3][5] |
Physicochemical and Safety Data
The physical properties of 5,6-Dimethoxyisobenzofuran-1,3-dione are consistent with a stable, solid organic compound. Proper handling and storage are crucial to maintain its purity and integrity, particularly given its reactivity and sensitivity.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | [3][5] |
| Boiling Point | 382.3 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 174.1 ± 25.2 °C | [4] |
| Purity (Typical) | ≥98% | [3][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light |[3][5][6] |
Safety and Handling
As a reactive anhydride, this compound is classified as an irritant. The hazard profile is primarily associated with its ability to acylate biological nucleophiles, such as water, amines, and thiols present in tissues, leading to irritation.
Causality Insight: The hazardous properties (H315, H319, H335) stem directly from the electrophilic nature of the anhydride carbonyl carbons. Upon contact with moisture on the skin, eyes, or respiratory tract, the anhydride ring can open to form the corresponding dicarboxylic acid (m-hemipinic acid), causing localized irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical.
Table 3: GHS Safety and Hazard Information
| Parameter | Description | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3][6] |
| Signal Word | Warning | [3][5][6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][5] |
Synthesis Methodology
The most direct and common synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione is through the intramolecular cyclization and dehydration of its corresponding dicarboxylic acid, 4,5-dimethoxyphthalic acid. This is a classic transformation in organic chemistry, driven by the thermodynamic stability of the resulting five-membered anhydride ring.
Synthesis Principle
The formation of a cyclic anhydride from a 1,2-dicarboxylic acid is an equilibrium-controlled process. To drive the reaction to completion, a dehydrating agent or thermal conditions are employed to remove the water molecule formed during the reaction. Acetic anhydride is a commonly used reagent for this purpose as it acts as both a solvent and a dehydrating agent, consuming the water to form acetic acid and shifting the equilibrium towards the product.
Experimental Protocol: Dehydration of 4,5-Dimethoxyphthalic Acid
This protocol describes a standard laboratory procedure for synthesizing the title compound.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dimethoxyphthalic acid (1.0 equivalent) in acetic anhydride (5-10 volumes).
-
Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting dicarboxylic acid.
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Isolation: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
-
Work-up: If crystallization does not occur, slowly pour the cooled reaction mixture into cold water to precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure 5,6-Dimethoxyisobenzofuran-1,3-dione as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5,6-Dimethoxyisobenzofuran-1,3-dione is rooted in the reactivity of the anhydride functional group. The two carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack. This reactivity allows the anhydride to serve as a potent acylating agent.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway involves the ring-opening of the anhydride by a nucleophile (e.g., an alcohol, amine, or thiol). This reaction is highly efficient and proceeds via a tetrahedral intermediate, resulting in the formation of two new functional groups: typically an ester and a carboxylic acid, or an amide and a carboxylic acid. This predictable reactivity makes it an ideal starting point for creating libraries of compounds with diverse functionalities.
Experimental Insight: The choice of nucleophile dictates the final product. For example, reaction with a primary amine is the foundational step in the Gabriel synthesis of primary amines, where the resulting phthalimide derivative is a key intermediate. This highlights the compound's role in constructing nitrogen-containing heterocycles.
Visualization of General Reaction Pathway
Caption: General reaction of 5,6-Dimethoxyisobenzofuran-1,3-dione with a nucleophile.
Applications in Research and Drug Development
The utility of 5,6-Dimethoxyisobenzofuran-1,3-dione extends beyond basic organic synthesis into the realm of medicinal chemistry and materials science. Its rigid, dimethoxy-functionalized benzene ring is a common feature in many biologically active natural products and synthetic drugs.
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Precursor to Heterocycles: It is a key starting material for synthesizing substituted isoindolinones and phthalides. These scaffolds are present in molecules with a wide range of biological activities. For instance, the related isobenzofuranone structure is being explored for potential anticancer and antimicrobial applications[7].
-
Scaffold for Drug Discovery: The predictable ring-opening chemistry allows for its use in combinatorial chemistry and fragment-based drug design. By reacting the anhydride with a library of amines or alcohols, a diverse set of candidate molecules can be rapidly generated and screened for biological activity against various targets.
-
Building Block for Natural Product Synthesis: The core structure is related to various alkaloids and other natural products. Chemists can leverage this starting material to perform more complex total syntheses. The related compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one, is a known building block for aristolactam and aporphine alkaloids[8].
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Intermediate for Functional Dyes: Phthalic anhydride derivatives are precursors to phthalein and rhodamine dyes. While not a primary application for this specific molecule, the underlying chemistry is analogous, suggesting potential use in developing novel fluorescent probes or functional materials[9].
Conclusion
5,6-Dimethoxyisobenzofuran-1,3-dione is a valuable and versatile chemical intermediate characterized by the high reactivity of its cyclic anhydride functional group. Its well-defined physicochemical properties, straightforward synthesis, and predictable reaction pathways make it an indispensable tool for synthetic chemists. For researchers in drug development, it serves as an ideal scaffold for introducing a functionalized aromatic moiety, enabling the construction of complex molecular architectures and diverse chemical libraries for screening and lead optimization. This guide provides the foundational knowledge required to effectively and safely utilize this compound in a research and development setting.
References
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Chemsrc. 5,6-Dimethoxy-2-benzofuran-1,3-dione | CAS#:4821-94-7. [Link]
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PubChem. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Methoxyisobenzofuran-1,3-dione for Novel Antimicrobial and Anticancer Agents. [Link]
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